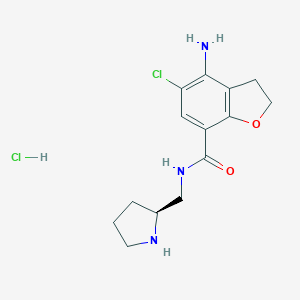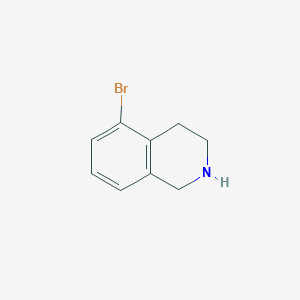
Adr 851
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADR 851 is a chemical compound known for its role as a dopamine D2 receptor antagonist. It is primarily used in research related to antiemetics, which are drugs that help prevent nausea and vomiting. This compound has a molecular formula of C14H19Cl2N3O2 and a molecular weight of 332.23 .
Preparation Methods
The synthesis of ADR 851 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be prepared in both free base and hydrochloride forms .
Chemical Reactions Analysis
ADR 851 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ADR 851 is widely used in scientific research due to its properties as a dopamine D2 receptor antagonist. Some of its applications include:
Chemistry: Used as a reference compound in the study of dopamine receptor interactions.
Biology: Employed in research to understand the role of dopamine receptors in various biological processes.
Medicine: Investigated for its potential use in developing new antiemetic drugs.
Industry: Utilized in the production of research chemicals and pharmaceuticals .
Mechanism of Action
ADR 851 exerts its effects by binding to dopamine D2 receptors, thereby blocking the action of dopamine. This inhibition can prevent nausea and vomiting, making it useful in the development of antiemetic drugs. The molecular targets and pathways involved include the dopamine receptor signaling pathways .
Comparison with Similar Compounds
ADR 851 is unique due to its specific action on dopamine D2 receptors. Similar compounds include:
Asenapine Maleate: A second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.
Mirtazapine: An inhibitor of serotonin receptors, used as an antidepressant.
YM348: A serotonin receptor agonist with high affinity for the cloned human serotonin receptor.
These compounds share some similarities with this compound but differ in their specific receptor targets and therapeutic applications.
Properties
CAS No. |
123805-17-4 |
|---|---|
Molecular Formula |
C14H19Cl2N3O2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1 |
InChI Key |
PCBGZTCWZUGEJX-QRPNPIFTSA-N |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
| 123805-17-4 | |
Synonyms |
4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl ADR 851 ADR-851 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)



![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)





